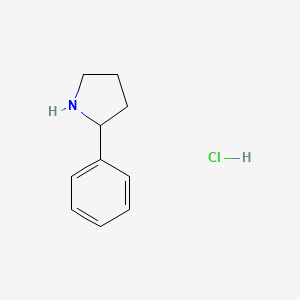

2-Phenylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662854 | |

| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56586-12-0 | |

| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Phenylpyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis of Racemic 2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic intermediates.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyrrolidine moiety becomes a crucial building block for a range of bioactive molecules, including antidepressants and potential therapeutics for neurological disorders.[2] Its structural rigidity and chiral nature (though this guide focuses on the racemic synthesis) make it an attractive starting point for creating complex molecular architectures with specific pharmacological profiles.

This guide provides a detailed exploration of established and robust protocols for the synthesis of racemic 2-phenylpyrrolidine. It moves beyond a simple recitation of steps to offer a Senior Application Scientist's perspective on the strategic choices, mechanistic underpinnings, and practical considerations inherent in each synthetic route.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-phenylpyrrolidine can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. We will explore three primary, field-proven strategies.

Caption: Core Synthetic Strategies for 2-Phenylpyrrolidine.

Route A: Reductive Amination of a γ-Keto Acid

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[3][4] This strategy constructs the pyrrolidine ring by first forming an imine or enamine intermediate from a linear carbonyl precursor and an amine source (in this case, ammonia or an equivalent), followed by in-situ reduction.

Principle and Mechanism

This one-pot protocol begins with the reaction between a γ-keto acid, 4-oxo-4-phenylbutanoic acid, and an ammonia source. The ketone carbonyl reacts with ammonia to form a cyclic imine, which exists in equilibrium with its enamine tautomer. A specialized reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen for its selective reactivity. It readily reduces the protonated imine (iminium ion) intermediate but is slow to react with the starting ketone carbonyl group under weakly acidic conditions.[5] This selectivity is crucial for preventing the premature reduction of the starting material and ensuring high yields of the desired cyclic amine.

Caption: Workflow for Reductive Amination Pathway.

Experimental Protocol: From 4-Oxo-4-phenylbutanoic Acid

-

Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature until the acid has fully dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Quenching: Carefully quench the reaction by the slow addition of 2M hydrochloric acid (HCl) at 0 °C until gas evolution ceases (Caution: HCN gas may be evolved). Adjust the pH to >12 with a concentrated sodium hydroxide (NaOH) solution.

-

Extraction and Isolation: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure racemic 2-phenylpyrrolidine.

Data Summary

| Parameter | Value / Condition | Causality & Field Insights |

| Key Reagents | 4-Oxo-4-phenylbutanoic acid, NH₄OAc, NaBH₃CN | Ammonium acetate serves as both the ammonia source and a buffer to maintain a weakly acidic pH, which is optimal for imine formation.[5] |

| Solvent | Methanol | A protic solvent that is suitable for both the reactants and the borohydride reducing agent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction upon adding the reducing agent. The reaction then proceeds efficiently at ambient temperature. |

| Typical Yield | 60-75% | Yield is highly dependent on careful pH control during the reaction and workup to favor imine formation and prevent side reactions. |

Route B: Reduction of a Heterocyclic Precursor (Lactam)

This strategy is one of the most direct and frequently employed methods. It begins with a commercially available or easily synthesized precursor that already contains the five-membered ring, 5-phenylpyrrolidin-2-one (a lactam). The synthesis is completed by a powerful reduction step that converts the amide functional group directly to an amine.

Principle and Mechanism

The core of this method is the reduction of the cyclic amide (lactam) to a cyclic amine. Amides are relatively stable functional groups, requiring a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which, after coordination with the aluminum species, eliminates an oxygen-containing leaving group, ultimately leading to an iminium ion that is further reduced by another equivalent of hydride to yield the final pyrrolidine product.

Experimental Protocol: Reduction of 5-Phenylpyrrolidin-2-one

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 5-phenylpyrrolidin-2-one (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

-

Workup and Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is often of high purity but can be further purified by vacuum distillation to afford 2-phenylpyrrolidine.[6]

Data Summary

| Parameter | Value / Condition | Causality & Field Insights |

| Key Reagents | 5-Phenylpyrrolidin-2-one, LiAlH₄ | LiAlH₄ is one of the few reagents strong enough to reduce the stable amide bond of the lactam directly to the amine.[6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are critical as LiAlH₄ reacts violently with water. THF is an ideal aprotic ether solvent for this reaction. |

| Temperature | 0 °C to Reflux | The reaction is highly exothermic and requires initial cooling. Heating to reflux ensures the reaction goes to completion. |

| Typical Yield | 80-90% | This method is highly efficient. The Fieser workup is key to achieving good isolated yields by simplifying the removal of aluminum salts.[6] |

Route C: Grignard Reaction and Intramolecular Cyclization

This pathway builds the target molecule from simpler, linear precursors using classic organometallic and cyclization chemistry. It involves the formation of a key carbon-carbon bond followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.

Principle and Mechanism

The synthesis commences with the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 4-chlorobutyronitrile. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate magnesium imine salt. Upon acidic workup, this intermediate is hydrolyzed to a ketone, yielding 1-phenyl-4-chlorobutan-1-one. In the subsequent step, this chloroketone undergoes spontaneous or base-catalyzed intramolecular cyclization. The nitrogen of an ammonia source first forms an imine with the ketone, and then the nitrogen acts as a nucleophile, displacing the chloride in an intramolecular Sɴ2 reaction to form a cyclic imine (2-phenyl-1-pyrroline). This imine is then reduced to the final product, 2-phenylpyrrolidine, typically via catalytic hydrogenation.[7][8]

Caption: Grignard-Based Synthesis Workflow.

Experimental Protocol: From 4-Chlorobutyronitrile

-

Grignard Reaction: In a flame-dried flask under an inert atmosphere, add a solution of 4-chlorobutyronitrile (1.0 eq) in anhydrous diethyl ether to a stirred solution of phenylmagnesium bromide (1.1 eq, commercially available or prepared in situ) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding aqueous HCl (e.g., 3M). Stir vigorously for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give crude 1-phenyl-4-chlorobutan-1-one.

-

Cyclization/Reduction: Dissolve the crude chloroketone in methanol saturated with ammonia in a pressure vessel. Add Palladium on carbon (5-10 mol% Pd). Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-100 psi.

-

Reaction Progression: Stir the mixture at room temperature for 12-24 hours.

-

Isolation: Carefully vent the hydrogen gas. Filter the reaction mixture through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Take up the residue in dilute HCl and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with dichloromethane. Dry the organic extracts and concentrate to yield the product, which can be further purified by vacuum distillation.

Data Summary

| Parameter | Value / Condition | Causality & Field Insights |

| Key Reagents | 4-Chlorobutyronitrile, PhMgBr, H₂, Pd/C | The Grignard reaction is a classic C-C bond-forming reaction. Catalytic hydrogenation is a clean and effective method for reducing the intermediate imine.[8] |

| Solvent | Diethyl Ether/THF (Grignard), Methanol (Hydrogenation) | Ethereal solvents are required for the Grignard step. Methanol is a common solvent for catalytic hydrogenation. |

| Pressure | 50-100 psi H₂ | Elevated pressure increases the concentration of hydrogen in the solution, accelerating the rate of the catalytic reduction. |

| Typical Yield | 50-65% (over 3 steps) | Yields can be variable, often limited by the efficiency of the Grignard reaction and the stability of the chloroketone intermediate. |

Comparative Summary and Conclusion

The choice of synthetic route for racemic 2-phenylpyrrolidine is a balance of efficiency, cost, scale, and safety.

| Route | Key Advantages | Key Disadvantages | Best Suited For |

| A: Reductive Amination | One-pot procedure; readily available starting materials. | Use of toxic NaBH₃CN; moderate yields. | Medium-scale synthesis where a one-pot protocol is desired. |

| B: Lactam Reduction | High yields; straightforward procedure; clean reaction. | Use of highly reactive and hazardous LiAlH₄; requires strictly anhydrous conditions. | Lab-scale and pilot-scale synthesis where high yield and purity are paramount. |

| C: Grignard/Cyclization | Utilizes fundamental and cost-effective reagents. | Multi-step process; potentially lower overall yield; Grignard reaction can be sensitive. | Situations where the starting lactam or keto-acid are unavailable or expensive. |

Each protocol presented is a self-validating system, grounded in well-established chemical principles. The lactam reduction (Route B) often provides the most reliable and high-yielding path for laboratory-scale synthesis, assuming appropriate safety measures for handling LiAlH₄ are in place. The reductive amination (Route A) and Grignard (Route C) routes offer valuable alternatives that showcase different bond-forming strategies, providing flexibility for the modern research scientist.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 7. McN-4612 - Wikipedia [en.wikipedia.org]

- 8. File:2-Phenylpyrrolidine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

Spectroscopic data for 2-Phenylpyrrolidine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a key chemical entity, serving as a foundational scaffold in the development of various pharmaceutical agents and research chemicals. Its efficacy and safety are intrinsically linked to its precise molecular structure and purity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite in any research or development pipeline. This technical guide provides a comprehensive analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific rationale for the experimental protocols and data interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is the salt form of 2-Phenylpyrrolidine, a chiral cyclic amine. The molecule consists of a five-membered pyrrolidine ring attached to a phenyl group at the C2 position. The hydrochloride form ensures greater stability and water solubility, which is often advantageous for handling and formulation. Spectroscopic analysis validates this structure by probing the electronic environment of each atom, the vibrations of its chemical bonds, and its mass-to-charge ratio upon ionization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. In the hydrochloride salt, the amine is protonated (N⁺H₂), leading to observable N-H protons and downfield shifts for adjacent protons (especially the C2-H) compared to the free base.

Table 1: Representative ¹H NMR Data for this compound (Note: Data is predicted based on the analysis of the free base and related structures. Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet (br s) | N⁺H ₂ | The acidic protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal. |

| ~7.30 - 7.50 | Multiplet (m) | Aromatic CH | Protons of the phenyl ring. |

| ~4.60 - 4.75 | Triplet (t) or Multiplet (m) | C2-H (methine) | This proton is adjacent to both the phenyl group and the electron-withdrawing N⁺H₂ group, causing a significant downfield shift. |

| ~3.30 - 3.50 | Multiplet (m) | C5-H ₂ (methylene) | Methylene group adjacent to the nitrogen. |

| ~2.20 - 2.40 | Multiplet (m) | C3-H ₂ (methylene) | Pyrrolidine ring methylene protons. |

| ~1.90 - 2.10 | Multiplet (m) | C4-H ₂ (methylene) | Pyrrolidine ring methylene protons. |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and type of carbon atoms in the molecule.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data is predicted based on analysis of related structures.[1])

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 - 142 | C1' (ipso-C) | Aromatic carbon attached to the pyrrolidine ring. |

| ~128 - 130 | C2', C6' & C3', C5' | Aromatic CH carbons. |

| ~126 - 128 | C4' | Aromatic CH carbon. |

| ~65 - 68 | C2 (methine) | Carbon adjacent to both the phenyl group and nitrogen. |

| ~46 - 49 | C5 (methylene) | Carbon adjacent to the nitrogen. |

| ~32 - 35 | C3 (methylene) | Pyrrolidine ring carbon. |

| ~24 - 26 | C4 (methylene) | Pyrrolidine ring carbon. |

Experimental Protocol: NMR Data Acquisition

The integrity of NMR data is directly dependent on a meticulous experimental approach.

Protocol Steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. The choice of DMSO-d₆ is often preferred as it allows for the observation of the acidic N⁺H₂ protons, whereas D₂O would cause them to exchange and become invisible.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering -1 to 12 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative integrity. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A wider spectral width (0-160 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds and confirming the salt formation in this compound.

The most telling feature for the hydrochloride salt is the N⁺-H stretching band. In the free amine, the N-H stretch appears as a sharp peak around 3300-3400 cm⁻¹. In the hydrochloride salt, this is replaced by a very broad and strong absorption band from approximately 2400 to 3200 cm⁻¹, characteristic of an ammonium salt (R₂N⁺H₂).

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Significance |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Confirms the presence of the phenyl group. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds of the pyrrolidine ring. |

| 2400 - 3200 | N⁺-H stretch | Strong, Broad | Diagnostic peak for the ammonium salt, confirming the hydrochloride form. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Weak | Skeletal vibrations of the phenyl ring. |

| ~1590 | N-H bend | Medium | Bending vibration of the N⁺H₂ group. |

Experimental Protocol: IR Data Acquisition

A common and reliable method for acquiring IR data for a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

Protocol Steps:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. When analyzing the hydrochloride salt with techniques like Electron Ionization (EI), the molecule typically enters the gas phase as the neutral free base (2-Phenylpyrrolidine, C₁₀H₁₃N, Mol. Weight: 147.22 g/mol ).[1]

Expected Fragmentation Pattern: The molecular ion peak [M]⁺• is expected at m/z 147. A primary and often dominant fragmentation pathway for α-substituted pyrrolidines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable immonium cation.

-

Molecular Ion (M⁺•): m/z = 147

-

Base Peak: m/z = 70. This highly stable fragment corresponds to the loss of a phenyl radical (C₆H₅•) and subsequent rearrangement to form a protonated pyrrole-type immonium ion, or cleavage of the phenyl group and alpha-carbon.

-

Other Fragments:

-

m/z = 118: Loss of an ethyl group from the pyrrolidine ring.

-

m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl-type structures.

-

m/z = 77: Phenyl cation (C₆H₅⁺).

-

Table 4: Predicted Mass Spectrometry Data (EI) for 2-Phenylpyrrolidine

| m/z Value | Proposed Fragment | Significance |

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion |

| 118 | [M - C₂H₅]⁺ | Loss of ethyl from the ring |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | Immonium ion (Base Peak) |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound.

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or dichloromethane (~1 mg/mL). The injection port's high temperature will desalt and volatilize the compound.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps up to ~280 °C to ensure proper elution.

-

MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operating under Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for the chromatographic peak corresponding to 2-Phenylpyrrolidine.

References

Mechanism of action of 2-phenylpyrrolidine derivatives in catalysis

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylpyrrolidine Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of asymmetric organocatalysis has identified 2-substituted pyrrolidine derivatives as a cornerstone class of catalysts, enabling the stereocontrolled synthesis of complex chiral molecules.[1][2][3] This guide provides a detailed examination of the mechanistic principles governing the catalytic action of these privileged scaffolds, with a particular focus on 2-phenylpyrrolidine and its more complex analogues like the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts).[1][4] We will dissect the fundamental activation modes—enamine and iminium ion catalysis—and explore how these mechanisms are leveraged in key carbon-carbon bond-forming reactions. By synthesizing mechanistic theory with practical, field-proven insights and detailed experimental protocols, this document serves as an essential resource for professionals seeking to understand and apply these powerful catalytic systems in research and development.

Introduction: The Rise of Pyrrolidine-Based Organocatalysis

The quest for efficient and selective methods to construct chiral molecules is a central theme in modern chemistry, with profound implications for drug development, materials science, and agrochemicals. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, complementing traditional organometallic and enzymatic approaches.[5][6]

Within this domain, derivatives of the natural amino acid L-proline have proven exceptionally versatile.[7][8] The rigid five-membered pyrrolidine ring provides a robust chiral scaffold that can effectively transfer stereochemical information to a prochiral substrate.[9] While proline itself is a groundbreaking catalyst, replacing its C-2 carboxylic acid with other functionalities, such as a diarylmethyl group, has led to the development of catalysts with superior activity, solubility, and stereocontrol.[4][5][10] These 2-substituted pyrrolidine derivatives, particularly those bearing bulky phenyl or diaryl groups, are the focus of this guide. Their mechanism of action hinges on their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, activating them for asymmetric transformations.[5]

Core Mechanistic Principles: Dual Modes of Activation

The catalytic prowess of 2-phenylpyrrolidine derivatives stems from their secondary amine functionality, which reacts with aldehydes and ketones to form one of two key intermediates: a nucleophilic enamine or an electrophilic iminium ion .[5][11] The choice between these pathways is dictated by the nature of the carbonyl substrate (saturated vs. α,β-unsaturated) and dictates the subsequent reaction.

Enamine Catalysis: HOMO-Raising Activation

Enamine catalysis is the primary activation mode for saturated aldehydes and ketones.[12][13] The catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile.

The catalytic cycle proceeds through three main stages:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a transient iminium ion. Subsequent deprotonation of the α-carbon yields the key nucleophilic enamine intermediate.[12]

-

Nucleophilic Attack: The chiral enamine, with one face sterically shielded by the bulky 2-substituent of the catalyst, attacks an electrophile (e.g., a nitroolefin in a Michael addition). This step establishes the new carbon-carbon bond and sets the stereochemistry of the product.

-

Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed, releasing the functionalized product and regenerating the chiral amine catalyst to re-enter the cycle.[12]

The stereochemical outcome is dictated by the transition state of the C-C bond formation. The bulky group at the C-2 position of the pyrrolidine ring effectively blocks one of the enamine's enantiotopic faces, forcing the electrophile to approach from the less hindered side.[12][13]

Caption: Generalized catalytic cycle for enamine-mediated activation.

Iminium Ion Catalysis: LUMO-Lowering Activation

When the substrate is an α,β-unsaturated aldehyde or ketone, the catalytic pathway shifts to iminium ion formation.[11][14] In this mode, the catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position for conjugate addition.[11][13]

The key steps are:

-

Iminium Ion Formation: The catalyst's secondary amine condenses with the α,β-unsaturated carbonyl to form a chiral iminium ion. This process requires an acidic co-catalyst to facilitate the dehydration step and maintain the cationic intermediate.[15]

-

Nucleophilic Attack: A nucleophile attacks the β-carbon of the iminium ion. The bulky 2-substituent of the catalyst again provides facial discrimination, directing the nucleophile to one side of the molecule and controlling the stereochemistry.[14]

-

Catalyst Regeneration: The resulting enamine intermediate is tautomerized and then hydrolyzed, releasing the β-functionalized product and regenerating the catalyst.

This activation strategy is fundamental to a vast array of conjugate addition reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions.[13][14]

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. nobelprize.org [nobelprize.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 9. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Pyrrolidines

Introduction: The Ubiquitous Pyrrolidine Scaffold and the Imperative of Chirality

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and as a component of highly effective organocatalysts underscores its significance. More than just a structural motif, the stereochemistry of the pyrrolidine ring often dictates its biological activity and catalytic efficacy. This guide provides an in-depth exploration of the discovery and historical evolution of chiral pyrrolidine synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the core methodologies that have shaped this vital field. We will delve into the seminal discoveries, the mechanistic underpinnings of key reactions, and provide practical, field-proven insights into the synthesis of these crucial chiral building blocks.

The Dawn of an Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction and the Genesis of Organocatalysis

The journey into the asymmetric synthesis of chiral pyrrolidines begins in 1971 with a landmark discovery that, for a time, remained a hidden gem in the annals of organic chemistry.[1][2][3] Chemists at Hoffmann-La Roche (Hajos and Parrish) and Schering AG (Eder, Sauer, and Wiechert) independently reported the use of the simple, naturally occurring amino acid, (S)-proline, to catalyze an intramolecular aldol condensation, producing a chiral bicyclic ketol with high enantiomeric excess.[3][4] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a harbinger of the field of asymmetric organocatalysis.[1][2][3]

The initial protocol involved the cyclization of an achiral triketone using a catalytic amount of (S)-proline in dimethylformamide (DMF), yielding the bicyclic product in 93% enantiomeric excess (ee).[4] This remarkable stereocontrol, achieved without the use of transition metals, was a paradigm shift. The prevailing mechanistic hypothesis at the time involved the formation of a carbinolamine intermediate. However, later studies would confirm the crucial role of an enamine intermediate, a concept that would become central to the field.[4][5]

Despite its elegance and efficiency, the HPESW reaction and the broader potential of proline catalysis lay dormant for nearly three decades. The full impact of this discovery would not be realized until the turn of the 21st century.

The Renaissance of Organocatalysis: The List-Barbas-MacMillan Revolution

The year 2000 marked a watershed moment for asymmetric synthesis. The independent work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan propelled organocatalysis from a niche curiosity to a major pillar of modern organic chemistry.[1][2][6] They demonstrated that proline and other small organic molecules could catalyze a wide range of intermolecular asymmetric reactions with remarkable efficiency and stereoselectivity.

List and Barbas reported that L-proline could catalyze direct asymmetric intermolecular aldol reactions between ketones and aldehydes, a significant expansion of the intramolecular HPESW reaction.[7][8][9] Concurrently, MacMillan introduced the concept of "organocatalysis" and developed chiral imidazolidinone catalysts, derived from amino acids, for asymmetric Diels-Alder reactions.[1][2]

The Mechanism of Proline Catalysis: Enamine and Iminium Ion Activation

The power of proline and its derivatives as catalysts lies in their ability to form two key reactive intermediates: enamines and iminium ions.

-

Enamine Catalysis: In reactions with carbonyl compounds (ketones or aldehydes), the secondary amine of proline reacts to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with electrophiles. The chiral environment of the proline directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalytic cycle is completed by hydrolysis of the resulting iminium ion, which regenerates the proline catalyst and releases the chiral product.

-

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, proline forms a chiral iminium ion. This iminium ion is more electrophilic than the starting enone, activating it towards nucleophilic attack. The bulky substituents on the proline catalyst block one face of the iminium ion, directing the nucleophile to the opposite face and ensuring high stereoselectivity.

The stereochemical outcome of many proline-catalyzed reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4] This model helps to predict the facial selectivity of the reaction based on minimizing steric interactions in the transition state.

Diagram of the Proline-Catalyzed Aldol Reaction Mechanism

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Modern Synthetic Methodologies for Chiral Pyrrolidines

Building upon the foundations of organocatalysis, the synthetic chemist's toolbox for constructing chiral pyrrolidines has expanded considerably. Modern approaches can be broadly categorized into organocatalytic methods, metal-catalyzed reactions, biocatalysis, and chiral pool synthesis.

Advanced Organocatalytic Strategies

While proline remains a workhorse, significant research has focused on developing more active and selective pyrrolidine-based organocatalysts.

-

Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): A major breakthrough came in 2005 with the independent development of diarylprolinol silyl ethers by Karl Anker Jørgensen and Yujiro Hayashi.[2] These catalysts, often referred to as Jørgensen-Hayashi catalysts, have proven to be highly effective for a wide range of asymmetric transformations, including Michael additions, α-aminations, and aldol reactions. The bulky diarylmethylsilyl ether group provides excellent steric shielding, leading to high levels of enantioselectivity.

Table 1: Comparison of Proline and a Jørgensen-Hayashi Catalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst | Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S)-Proline | Propanal | trans-β-Nitrostyrene | 75 | 90:10 | 92 |

| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | >99 | 98:2 | >99 |

Data is representative and compiled from various sources for comparative purposes.

Transition Metal-Catalyzed Asymmetric Synthesis

The power of transition metal catalysis has been harnessed to forge chiral pyrrolidine rings with high precision.

-

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for pyrrolidine synthesis. Enantioselective Pd-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with imines provide direct access to functionalized pyrrolidines.[10] Furthermore, Pd-catalyzed asymmetric carboamination of alkenes has emerged as a powerful method for constructing 2-substituted pyrrolidines with high enantiomeric excess.[11][12]

-

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts have been successfully employed in asymmetric C-H insertion and amination reactions to construct the pyrrolidine ring.[13] For instance, intramolecular iridium-catalyzed allylic aminations allow for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines.[14]

Diagram of a Palladium-Catalyzed Asymmetric Carboamination Workflow

Caption: General workflow for Pd-catalyzed asymmetric carboamination.

Biocatalysis: The Green Chemistry Approach

Nature's catalysts, enzymes, offer an environmentally friendly and highly selective route to chiral pyrrolidines.

-

Imine Reductases (IREDs): IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to amines. They have been successfully employed in the synthesis of chiral pyrrolidines through the reduction of cyclic imine precursors.[15][16] Directed evolution has been used to engineer IREDs with enhanced activity, stability, and stereoselectivity for specific substrates, making them valuable tools for industrial-scale synthesis.[2][15]

-

Engineered Cytochrome P450s: Recent research has demonstrated the use of engineered cytochrome P450 enzymes to catalyze the intramolecular C-H amination of azides, providing a novel biocatalytic route to chiral pyrrolidines and indolines with good to excellent enantioselectivity.[17][18][19]

Chiral Pool Synthesis: Nature's Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. For chiral pyrrolidines, L-proline, L-hydroxyproline, and L-pyroglutamic acid are common and versatile starting points.[12][13] These approaches leverage the inherent chirality of the starting material, which is carried through a series of chemical transformations to the final product. While often requiring multiple steps, chiral pool synthesis can be a robust and economical strategy, particularly for large-scale production.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these methodologies, this section details representative experimental protocols.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, as pioneered by List and Barbas.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (e.g., acetone, 5.0 mmol, 5 equivalents)

-

(S)-Proline (0.1 mmol, 10 mol%)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

-

Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.

-

Add (S)-proline (0.1 mmol) to the reaction mixture.

-

Seal the vial and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product.

Protocol 2: Synthesis of a Chiral Pyrrolidine from (S)-Pyroglutamic Acid (Chiral Pool Approach)

This protocol outlines a general route for the synthesis of a chiral 2,5-disubstituted pyrrolidine starting from (S)-pyroglutamic acid.

Step 1: Esterification of (S)-Pyroglutamic Acid

-

To a solution of (S)-pyroglutamic acid (10 mmol) in methanol (50 mL), add thionyl chloride (12 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester.

Step 2: Reduction to the Hemiaminal

-

Dissolve the crude methyl ester in anhydrous toluene (50 mL) and cool to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 11 mmol) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude hemiaminal.

Step 3: Nucleophilic Addition to the In Situ Formed N-Acyliminium Ion

-

Dissolve the crude hemiaminal in dichloromethane (50 mL) and cool to -78 °C.

-

Add a Lewis acid (e.g., TiCl₄, 1.1 equivalents).

-

Add a nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2 equivalents) dropwise.

-

Stir at -78 °C for 3 hours, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with dichloromethane, dry the combined organic layers, and concentrate.

-

Purify by column chromatography to yield the 2,5-disubstituted pyrrolidine.

Industrial Applications and Scale-Up Considerations

The demand for enantiomerically pure pyrrolidines in the pharmaceutical industry is substantial. Many blockbuster drugs, such as atorvastatin (Lipitor®), contain a chiral pyrrolidine core. The industrial synthesis of such compounds often relies on a combination of the methodologies described above, with a strong emphasis on cost-effectiveness, scalability, and sustainability.

For example, the synthesis of the chiral pyrrolidine fragment of Upadacitinib (Rinvoq®), a Janus kinase inhibitor, has been achieved on a large scale using a diastereoselective 1,3-dipolar cycloaddition directed by a chiral auxiliary.[4] This approach allows for excellent control of stereochemistry and a process that is amenable to scale-up.

In the case of atorvastatin, the pyrrole ring is typically formed via a Paal-Knorr synthesis.[20][21] The chirality is introduced through the use of a chiral starting material derived from the chiral pool. The development of efficient, large-scale syntheses of these chiral building blocks is a critical aspect of the overall drug manufacturing process.[5]

Flow chemistry is also emerging as a powerful technology for the synthesis of chiral pyrrolidines on an industrial scale.[18] Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and improved efficiency and scalability compared to traditional batch processes.[18]

Conclusion and Future Outlook

The discovery and development of synthetic routes to chiral pyrrolidines is a testament to the ingenuity and progress of modern organic chemistry. From the seminal discovery of the Hajos-Parrish-Eder-Sauer-Wiechert reaction to the sophisticated organocatalytic, metal-catalyzed, and biocatalytic methods of today, our ability to construct these vital chiral building blocks with precision and efficiency has been transformed.

The ongoing quest for more sustainable, atom-economical, and scalable synthetic methods will continue to drive innovation in this field. The increasing integration of biocatalysis and flow chemistry into industrial processes promises a future where the synthesis of complex chiral molecules is not only more efficient but also more environmentally benign. For researchers and drug development professionals, a deep understanding of the principles and practicalities of chiral pyrrolidine synthesis is indispensable for the creation of the next generation of medicines and advanced materials.

References

- 1. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dobroka.hu [dobroka.hu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Direct catalytic asymmetric synthesis of highly functionalized 2-methylchroman-2,4-diols via Barbas-list aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From [research.amanote.com]

- 14. researchgate.net [researchgate.net]

- 15. Engineering an imine reductase for asymmetric synthesis of pharmaceutically relevant 2-aryl pyrrolidines - American Chemical Society [acs.digitellinc.com]

- 16. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

An In-depth Guide to the Stereochemistry of 2-Phenylpyrrolidine Enantiomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental concept in chemistry and pharmacology, where molecules, known as enantiomers, exist as non-superimposable mirror images. These stereoisomers often exhibit profoundly different biological activities, making their separation and characterization a critical aspect of drug discovery and development. 2-Phenylpyrrolidine is a prominent example of a chiral molecule whose enantiomers, (R)-2-phenylpyrrolidine and (S)-2-phenylpyrrolidine, serve as crucial building blocks and catalysts in asymmetric synthesis.[1][2] This guide provides a comprehensive technical overview of the synthesis, resolution, and stereochemical analysis of 2-phenylpyrrolidine enantiomers, offering field-proven insights and detailed protocols for laboratory application.

Synthesis and Chiral Resolution of 2-Phenylpyrrolidine

The first step in studying the distinct properties of 2-phenylpyrrolidine enantiomers is to obtain them in enantiomerically pure forms. This can be achieved either by separating a racemic mixture (a 50:50 mixture of both enantiomers) or through asymmetric synthesis, which directly produces a single enantiomer.

Synthesis of Racemic 2-Phenylpyrrolidine

A common and established method for synthesizing the racemic mixture of 2-phenylpyrrolidine involves the reaction of 4-chloro-1-phenylbutan-1-one with ammonia or an ammonia equivalent. This process typically proceeds through an initial substitution reaction followed by intramolecular cyclization.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust technique to separate enantiomers from a racemic mixture. This method relies on the principle that enantiomers have identical physical properties, but diastereomers (stereoisomers that are not mirror images) have different properties, such as solubility.

The process involves reacting the racemic 2-phenylpyrrolidine (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomeric salt can be selectively crystallized from a suitable solvent, while the other remains in solution. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the desired enantiomerically enriched 2-phenylpyrrolidine.

Caption: Workflow for Chiral Resolution.

Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on asymmetric synthesis to directly produce enantiomerically pure compounds. For 2-phenylpyrrolidine, this can be achieved through methods like the catalytic asymmetric hydrogenation of the corresponding cyclic imine.[3] These methods often employ a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product.[4][5][6][7]

Analytical Characterization of Enantiomers

Once the enantiomers are separated, it is crucial to determine the enantiomeric purity and confirm the absolute configuration of each. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[8][9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including amines.[8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase.

-

Mobile Phase: A normal phase elution mode, typically using a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is often effective for separating amines on polysaccharide-based CSPs.[8] The modifier concentration is a critical parameter that is optimized to achieve baseline resolution in a reasonable analysis time. Small amounts of an amine additive, such as diethylamine, are often added to the mobile phase to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector is required.[8]

-

Column: A Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (250 mm x 4.6 mm, 5 µm) is recommended.

-

Mobile Phase: A typical starting mobile phase is n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the 2-phenylpyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

| Parameter | Value |

| Column | Chiralpak® AD-H |

| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R-enantiomer) | ~ 6.5 min |

| Retention Time (S-enantiomer) | ~ 7.8 min |

| Resolution (Rs) | > 2.0 |

Data are illustrative and may vary depending on the specific system and conditions.

Caption: Chiral HPLC Analysis Workflow.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[11][12]

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common CDA for amines and alcohols.[13] The reaction of racemic 2-phenylpyrrolidine with a single enantiomer of Mosher's acid chloride forms a pair of diastereomeric amides. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric ratio by integrating the signals corresponding to each diastereomer.[14][15]

Determination of Absolute Configuration

While HPLC and NMR can determine enantiomeric purity, they do not inherently reveal the absolute configuration (i.e., which peak or set of signals corresponds to the R or S enantiomer).

-

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction.[12][16][17] By analyzing the diffraction pattern of a suitable crystal of an enantiomerically pure sample (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of atoms can be determined.[16][17]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[18] By comparing the experimental VCD spectrum of an enantiomer with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), an unambiguous assignment can be made.[18]

-

Optical Rotation: Measurement of optical rotation using a polarimeter is a classical method. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. While a non-zero optical rotation confirms the presence of a chiral substance in excess, it does not, on its own, determine the absolute configuration without comparison to a literature value for a sample of known configuration.[18]

Applications in Drug Development and Asymmetric Catalysis

The enantiomers of 2-phenylpyrrolidine are valuable in several areas of chemical research and development.

-

Asymmetric Catalysis: They are precursors to highly effective organocatalysts, such as diarylprolinol silyl ethers, which are used to catalyze a wide range of stereoselective reactions.[19][20][21]

-

Chiral Auxiliaries: They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, and are subsequently removed.

-

Pharmaceutical Scaffolds: The pyrrolidine ring is a common structural motif in many FDA-approved drugs.[4] Enantiomerically pure 2-phenylpyrrolidine serves as a key starting material for the synthesis of complex pharmaceutical targets.[22][23]

Conclusion

The stereochemical understanding of 2-phenylpyrrolidine enantiomers is of paramount importance for their effective application in asymmetric synthesis and drug development. A systematic approach involving classical resolution or asymmetric synthesis, followed by rigorous analytical characterization using techniques like chiral HPLC and NMR, is essential to ensure enantiomeric purity. Definitive assignment of the absolute configuration, typically through X-ray crystallography or VCD, provides the final piece of the stereochemical puzzle. The protocols and insights provided in this guide serve as a valuable resource for scientists working with these versatile chiral building blocks.

References

- 1. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. File:2-Phenylpyrrolidine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. purechemistry.org [purechemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 2-Phenylpyrrolidine Hydrochloride in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Amine Hydrochlorides

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the solubility of 2-phenylpyrrolidine hydrochloride. In the realm of pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox but a cornerstone of successful formulation development, bioavailability, and ultimately, therapeutic efficacy. This document moves beyond a simple compilation of data, providing a foundational understanding of the principles governing solubility and a practical framework for its empirical determination. As direct, quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly accessible literature, this guide empowers the scientific community with the theoretical tools for prediction and the detailed experimental protocols for precise measurement.

Physicochemical Profile of this compound

This compound is the salt form of the organic base 2-phenylpyrrolidine. The hydrochloride salt is formed by the reaction of the basic nitrogen of the pyrrolidine ring with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1]

Table 1: Physicochemical Properties of 2-Phenylpyrrolidine and its Hydrochloride Salt

| Property | 2-Phenylpyrrolidine | This compound | Reference(s) |

| Chemical Formula | C₁₀H₁₃N | C₁₀H₁₃N·HCl | [2][3] |

| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [2][4] |

| Appearance | Liquid | Solid | [5] |

| CAS Number | 1006-64-0 | 56586-12-0 | [2][4] |

Theoretical Underpinnings of Solubility

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For an ionic compound like this compound, the primary factors influencing its solubility in organic solvents are the polarity of the solvent, its ability to form hydrogen bonds, and the overall "likeness" of the solute and solvent, a concept elegantly captured by the principle of "like dissolves like."[8]

The Role of Solvent Polarity and Hydrogen Bonding

Polar solvents, characterized by a significant dipole moment, are generally more effective at dissolving ionic compounds.[9][10] The polar nature of the solvent molecules allows them to surround the cation (the protonated 2-phenylpyrrolidinium ion) and the anion (chloride), effectively shielding their electrostatic attraction and facilitating their separation from the crystal lattice.[10]

Hydrogen bonding plays a crucial role, particularly for amine salts.[11][12] Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the protonated amine and the chloride ion, further stabilizing the dissolved species in solution.[11][12]

A Predictive Approach: Hansen Solubility Parameters (HSP)

While qualitative principles provide a useful guide, a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A fundamental principle of HSP is that substances with similar HSP values are likely to be miscible or have high solubility in one another. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[15][16][17] This technique, when meticulously executed, provides reliable and reproducible data. The following protocol is a comprehensive, self-validating system for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A preliminary test can help estimate the required amount to ensure a visible excess of solid remains after equilibration.[18]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[18] The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in solution remains constant.[18]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation of the excess solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[15][16]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the organic solvent into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method. The use of HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradation products.[15]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved solute in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

-

Anticipated Solubility Trends and Data Interpretation

While awaiting experimental data, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on their properties.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | These polar, protic solvents can effectively solvate both the cation and anion through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high polarity to solvate the ions but lack the ability to act as hydrogen bond donors. |

| Ketones | Acetone | Low to Moderate | Acetone has a moderate polarity but is a weaker hydrogen bond acceptor compared to alcohols. |

| Esters | Ethyl Acetate | Low | Lower polarity and limited hydrogen bonding capability will likely result in poor solvation of the ionic salt. |

| Chlorinated Solvents | Dichloromethane | Very Low | While slightly polar, the ability to interact with the ionic species is limited. |

| Apolar Solvents | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the lattice energy of the ionic salt. |

Conclusion: A Framework for Understanding and Measurement

This technical guide provides a robust framework for approaching the solubility of this compound. By combining a theoretical understanding of the factors governing dissolution with a detailed, validated experimental protocol, researchers are well-equipped to both predict and precisely measure this critical physicochemical property. The generation of accurate solubility data is an indispensable step in the journey of a drug candidate from the laboratory to the clinic, and the methodologies outlined herein are designed to ensure the integrity and reliability of this foundational data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. americanelements.com [americanelements.com]

- 3. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Phenylpyrrolidine | 1006-64-0 [sigmaaldrich.com]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. tutorchase.com [tutorchase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. who.int [who.int]

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Phenylpyrrolidine Conformations

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-phenylpyrrolidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous bioactive compounds. Its conformational flexibility, dictated by the interplay between pyrrolidine ring puckering and the orientation of the phenyl substituent, is a critical determinant of molecular recognition and biological activity. This guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to elucidate the conformational landscape of 2-phenylpyrrolidine. We will explore the energetics of different conformers, detail a robust computational workflow for their analysis, and discuss the validation of theoretical predictions with experimental data, offering field-proven insights for drug design and development.

Introduction: The Significance of Conformational Control

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug-like molecules, the ability to adopt a specific, low-energy conformation—the bioactive conformation—is paramount for effective binding to a biological target.[1] 2-Phenylpyrrolidine and its derivatives are fixtures in drug discovery, valued for their stereochemical properties and their role as versatile chiral building blocks.[2] Understanding the subtle energy differences between various spatial arrangements (conformers) is therefore not merely an academic exercise; it is a foundational component of rational drug design.[3]

The conformational space of 2-phenylpyrrolidine is primarily defined by two key degrees of freedom:

-

Pyrrolidine Ring Puckering: The five-membered ring is non-planar and exists in a dynamic equilibrium between two principal puckered forms, the "envelope" and "twist" conformations.[4]

-

Phenyl Group Orientation: The C2-phenyl substituent can adopt either a pseudo-axial or pseudo-equatorial position relative to the pyrrolidine ring, significantly influencing steric and electronic properties.

This guide will systematically dissect these conformational features, providing a robust framework for their computational investigation.

Part 1: The Conformational Landscape of the Pyrrolidine Ring

Unlike rigid planar rings, the saturated five-membered pyrrolidine ring is flexible, adopting puckered conformations to relieve torsional strain.[4] This puckering is not static but is described by a concept known as pseudorotation, a continuous motion through a series of conformations. The two most energetically distinct points on this pseudorotation pathway are the Envelope (E) and Twist (T) conformations.

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom displaced out of the plane.

-

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific atoms involved in the pucker define the exact conformation (e.g., Cγ-endo or Cγ-exo, where the C4 atom is displaced towards or away from the C2 substituent, respectively).[4] The energy barrier for interconversion between these puckered states is generally low, meaning multiple conformations can be populated at room temperature.[5] The presence of substituents, such as the C2-phenyl group, creates a preference for specific puckered forms.[6]

Part 2: Computational Methodology: A Self-Validating Workflow

A rigorous computational approach is essential for accurately mapping the potential energy surface of 2-phenylpyrrolidine and identifying all relevant low-energy conformers.[7] The following protocol outlines a self-validating system, where each step builds upon the last to ensure the final results are physically meaningful and reliable.

Diagram: Computational Workflow for Conformational Analysis

Caption: A robust workflow for the theoretical conformational analysis of flexible molecules.

Experimental Protocol: Step-by-Step Conformational Analysis

1. Initial Structure Generation & Conformational Search:

-

Causality: A comprehensive search is crucial because starting from a single conformation can lead to being trapped in a local energy minimum, missing the global minimum and other relevant low-energy structures.

-

Protocol:

-

Generate an initial 3D structure of 2-phenylpyrrolidine using molecular building software.

-

Perform a conformational search using a molecular mechanics (MM) force field (e.g., MMFF94). This method is computationally inexpensive and suitable for rapidly exploring the vast conformational space.[8]

-

The search should systematically rotate around all rotatable bonds, including the C-N bond of the phenyl group and the endocyclic bonds of the pyrrolidine ring.

-

Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) from the lowest energy structure found.

-

2. Quantum Mechanical (QM) Optimization and Frequency Calculation:

-